Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

3-(4-methylphenyl)prop-2-enoic acid structure
940-61-4 structure
Nom du produit:3-(4-methylphenyl)prop-2-enoic acid
Numéro CAS:940-61-4
Le MF:C10H10O2
Mégawatts:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767

3-(4-methylphenyl)prop-2-enoic acid Propriétés chimiques et physiques

Nom et identifiant

    • (E)-3-(p-Tolyl)acrylic acid
    • (2E)-3-(4-Methylphenyl)acrylic acid
    • (E)-3-(4-Methylphenyl)-2-propenoic acid
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
    • trans-p-Methylcinnamic acid
    • (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
    • 4-Methylcinnamic acid
    • (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-methyl-, (E)- (8CI)
    • (2E)-(4-Methylphenyl)-2-propenoic acid
    • (E)-3-(4-Methylphenyl)acrylic acid
    • (E)-3-(4-Tolyl)acrylic acid
    • (E)-3-(p-Tolyl)-2-propenoic acid
    • (E)-3-p-Tolylacrylic acid
    • (E)-p-Methylcinnamic acid
    • E-4-Methylcinnamic acid
    • 3-(4-methylphenyl)prop-2-enoic acid
    • CS-0166798
    • (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
    • AE-641/00135025
    • (2E)-3-(4-Methylphenyl)-2-propenoic acid #
    • HMS1408G02
    • NSC-66272
    • (2E)-3-(4-methylphenyl)prop-2-enoic acid
    • (E)-3-(4-methylphenyl)prop-2-enoic acid
    • STK057700
    • 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
    • ALBB-011725
    • PS-4043
    • 940-61-4
    • 2-Propenoic acid, 3-(4-methylphenyl)-
    • NoName_95
    • (E)-3-(p-Tolyl)acrylicacid
    • NSC66272
    • NSC98546
    • AS-11993
    • DB-189629
    • IDI1_007649
    • M0715
    • p-Methylcinnamic acid
    • NSC-98545
    • NS00045822
    • CHEMBL450836
    • AKOS000263781
    • NSC98545
    • J-650090
    • 3-(p-Tolyl)acrylic acid
    • CS-W016115
    • 4-Methylcinnamic acid, predominantly trans
    • PD158319
    • Q63399423
    • MFCD00002697
    • 1866-39-3
    • AC7520
    • F3145-2479
    • Methyl trans-cinnamic acid
    • CHEBI:181128
    • STR04643
    • NCGC00339102-01
    • AC-2401
    • EINECS 217-479-9
    • EN300-17120
    • 4-Methylcinnamic acid,predominantly trans
    • W-107779
    • HY-W015399
    • 8MB
    • AB01314089-03
    • NSC 66272
    • NSC-98546
    • EN300-396492
    • SCHEMBL80446
    • 3-p-tolylacrylic acid
    • BBL037011
    • (~{E})-3-(4-methylphenyl)prop-2-enoic acid
    • (E)-3-p-tolyl-acrylic acid
    • Z2942851512
    • 4-Methylcinnamic acid, predominantly trans, 99%
    • DTXSID20901045
    • Cinnamic acid, p-methyl-
    • MDL: MFCD00002697
    • Piscine à noyau: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
    • La clé Inchi: RURHILYUWQEGOS-VOTSOKGWSA-N
    • Sourire: C(/C1C=CC(C)=CC=1)=C\C(=O)O

Propriétés calculées

  • Qualité précise: 162.06800
  • Masse isotopique unique: 162.068079557g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 2
  • Complexité: 176
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.5
  • Surface topologique des pôles: 37.3Ų

Propriétés expérimentales

  • Le PSA: 37.30000
  • Le LogP: 2.09280

3-(4-methylphenyl)prop-2-enoic acid Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H317-H319
  • Déclaration d'avertissement: P305+P351+P338-P280
  • Conditions de stockage:Sealed in dry,2-8°C(BD222074)

3-(4-methylphenyl)prop-2-enoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-17120-1.0g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
1.0g
$85.0 2023-07-08
Enamine
EN300-396492-10.0g
(2E)-3-(4-methylphenyl)prop-2-enoic acid
940-61-4 95.0%
10.0g
$488.0 2025-03-21
eNovation Chemicals LLC
D387704-500g
trans-p-Methylcinnamic acid
940-61-4 97%
500g
$195 2024-05-24
Chemenu
CM373013-500g
(E)-3-(p-Tolyl)acrylic acid
940-61-4 95%+
500g
$244 2022-05-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M181A-500g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4 98%
500g
¥1652.0 2022-05-30
Enamine
EN300-17120-0.1g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
0.1g
$48.0 2023-09-20
Enamine
EN300-396492-0.25g
(2E)-3-(4-methylphenyl)prop-2-enoic acid
940-61-4 95.0%
0.25g
$39.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M181A-100g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4 98%
100g
¥413.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237438-500g
(E)-3-(p-Tolyl)acrylic acid
940-61-4 98%
500g
¥2506.00 2024-04-24
Enamine
EN300-17120-0.25g
3-(4-methylphenyl)prop-2-enoic acid
940-61-4
0.25g
$51.0 2023-09-20

3-(4-methylphenyl)prop-2-enoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6
Zhao, Xiaodan; Alper, Howard; Yu, Zhengkun, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Lithium chloride ;  6 min
Référence
Microwave-assisted solvent-free synthesis of trans-cinnamic acids using lithium chloride as catalyst
Mogilaiah, K.; Reddy, G. Randheer, Synthetic Communications, 2004, 34(2), 205-210

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  75 min, 100 - 110 °C
Référence
A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst
Nagalakshmi, K.; Diwakar, B. S.; Govindh, B.; Reddy, P. Gopal; Venu, R.; et al, Asian Journal of Chemistry, 2017, 29(7), 1561-1564

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ;  6 h, 80 °C
Référence
Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction
Xu, Ying; Zhao, Qinglan; Zhang, Lei; Jin, Jinghua; Cui, Yuanchen, Huaxue Yanjiu, 2008, 19(4), 73-77

Méthode de production 5

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation
McNichol, Caitlyn P. ; DeCicco, Ethan M. ; Canfield, Amanda M. ; Carstairs, Daniel P.; Paradine, Shauna M., ACS Catalysis, 2023, 13(10), 6568-6573

Méthode de production 6

Conditions de réaction
1.1 Reagents: Ammonium acetate
1.2 Reagents: Water
Référence
Non solvent reaction: ammonium acetate catalyzed highly convenient preparation of trans-cinnamic acids
Kumar, H. M. Sampath; Subbareddy, B. V.; Anjaneyulu, S.; Yadav, J. S., Synthetic Communications, 1998, 28(20), 3811-3815

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Référence
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents
Luo, Yong; Zhu, Yongxia; Ran, Kai; Liu, Zhihao; Wang, Ningyu; et al, MedChemComm, 2015, 6(6), 1036-1042

Méthode de production 8

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ;  7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Référence
Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction
Nie, Guangrui; Zhang, Lei; Cui, Yuanchen, Reaction Kinetics, 2013, 108(1), 193-204

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine ,  Palladium ,  Polyacrylonitrile ;  20 min, 120 °C
Référence
Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction
Zhang, Haonan; Liang, Wenlong ; Xiao, Jian; Zhao, Jinhao, Chemical Engineering Journal (Amsterdam, 2023, 455,

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Référence
Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead
Xu, Gaofei; Yang, Xinling; Jiang, Biaobiao; Lei, Peng; Liu, Xili; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853

Méthode de production 11

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Référence
Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid
Cai, Ming Zhong; Song, Cai Sheng; Huang, Xian, Synthesis, 1997, (5), 521-523

Méthode de production 12

Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Référence
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; Yamada, Kouhei; Takebe, Tohru; Yokoshima, Satoshi; Fukuyama, Tohru, Organic Letters, 2008, 10(12), 2601-2604

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  85 °C → rt; neutralized, cooled
Référence
Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine
Xu, Gao-Fei; Yang, Xin-Ling; Lei, Peng; Liu, Xi-li; Zhang, Xue-Bo; et al, Chinese Chemical Letters, 2016, 27(4), 555-558

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Référence
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Méthode de production 15

Conditions de réaction
1.1 Catalysts: Bismuth trichloride ;  3.5 min, heated
Référence
Bismuth(III) chloride-mediated, efficient, solvent-free, MWI-enhanced Doebner condensation for the synthesis of (E)-cinnamic acids
Kumar, Dhruva; Sandhu, Jagir S., Synthetic Communications, 2010, 40(13), 1915-1919

Méthode de production 16

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine ,  Tetrabutylammonium chloride ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, cooled
Référence
Synthesis of lignin-amine supported palladium catalysts for Heck reaction
Wu, Yufeng; Zhang, Lei; Cui, Yuanchen; Liu, Jiangsheng; Yang, Shuai, Shiyou Huagong, 2009, 38(7), 733-738

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ;  5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water
Ohtaka, Atsushi; Yamaguchi, Tomohiro; Teratani, Takuto; Shimomura, Osamu; Nomura, Ryoki, Molecules, 2011, 16, 9067-9076

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Water ;  10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ;  24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water
Tang, Yi-Qiang; Chu, Chun-Yan; Zhu, Lei; Qian, Bin; Shao, Li-Xiong, Tetrahedron, 2011, 67(49), 9479-9483

Méthode de production 19

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, rt
Référence
Design, synthesis and evaluation against Chikungunya virus of novel small-molecule antiviral agents
Tardugno, Roberta; Giancotti, Gilda; De Burghgraeve, Tine; Delang, Leen ; Neyts, Johan; et al, Bioorganic & Medicinal Chemistry, 2018, 26(4), 869-874

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Water ;  5 h, 90 °C; 10 min, 90 °C → 20 °C
Référence
Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water
Ohtaka, Atsushi; Okagaki, Toshiyuki; Hamasaka, Go; Uozumi, Yasuhiro; Shinagawa, Tsutomu; et al, Catalysts, 2015, 5(1), 106-118

3-(4-methylphenyl)prop-2-enoic acid Raw materials

3-(4-methylphenyl)prop-2-enoic acid Preparation Products

3-(4-methylphenyl)prop-2-enoic acid Littérature connexe

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